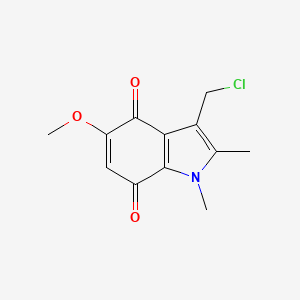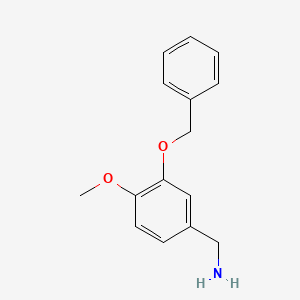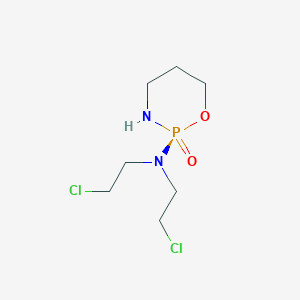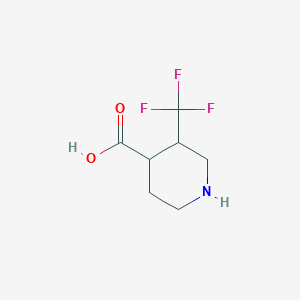
6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group, a morpholinylmethyl group, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a morpholinylmethyl group.
Esterification: The carboxylic acid group on the indazole core is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the morpholinylmethyl group.
Aplicaciones Científicas De Investigación
6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to bind to specific sites on proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-3-methyl-indazole-1-carboxylic acid tert-butyl ester: Similar structure but lacks the morpholinylmethyl group.
6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid methyl ester: Similar structure but has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the morpholinylmethyl group and the tert-butyl ester in 6-Amino-3-morpholin-4-ylmethyl-indazole-1-carboxylic acid tert-butyl ester provides unique chemical properties, such as increased solubility and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
887591-01-7 |
|---|---|
Fórmula molecular |
C17H24N4O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-3-(morpholin-4-ylmethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)21-15-10-12(18)4-5-13(15)14(19-21)11-20-6-8-23-9-7-20/h4-5,10H,6-9,11,18H2,1-3H3 |
Clave InChI |
HYBPOBKOXMSDSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



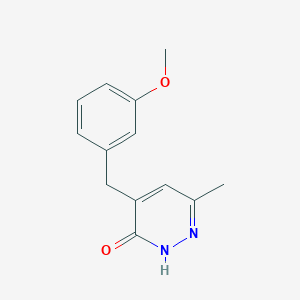
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
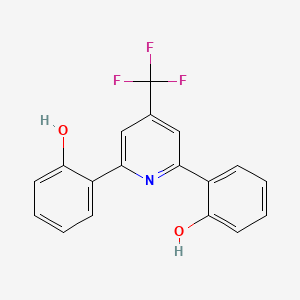
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
